Cas no 4594-60-9 (Methyl 3,4-O-isopropylidene-b-D-arabinopyranoside)

Methyl 3,4-O-isopropylidene-β-D-arabinopyranoside is a protected glycoside derivative widely used in carbohydrate chemistry and synthetic organic applications. The isopropylidene group provides stability to the pyranoside ring, making it a valuable intermediate for selective functionalization and glycosylation reactions. Its β-configuration ensures predictable reactivity in stereospecific transformations. This compound is particularly useful in the synthesis of nucleosides, oligosaccharides, and other biologically active molecules, offering controlled protection of hydroxyl groups. High purity and well-defined stereochemistry make it a reliable building block for research and industrial applications requiring precise molecular modifications.
Methyl 3,4-O-isopropylidene-b-D-arabinopyranoside structure
4594-60-9 structure
Product Name:Methyl 3,4-O-isopropylidene-b-D-arabinopyranoside
CAS No:4594-60-9
MF:C9H16O5
MW:204.220343589783
CID:325621
PubChem ID:11805811
Update Time:2025-06-08

Methyl 3,4-O-isopropylidene-b-D-arabinopyranoside Chemical and Physical Properties

Names and Identifiers

    • b-D-Arabinopyranoside, methyl3,4-O-(1-methylethylidene)-
    • (3aR,6R,7S,7aS)-6-methoxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol
    • METHYL 3,4-O-ISOPROPYLIDENE-B-D-ARABINOPYRANOSIDE
    • METHYL-3,4-O-ISOPROPYLIDENE-BETA-D-ARABINOPYRANOSIDE
    • 4H-1,3-Dioxolo[4,5-c]pyran,b-D-arabinopyranoside deriv.
    • Arabinopyranoside,methyl 3,4-O-isopropylidene-,b-D-(8CI)
    • 4594-60-9
    • Methyl 3,4-O-(1-methylethylidene)-beta-D-arabinopyranoside
    • W-202812
    • DTXSID00473119
    • SCHEMBL7144978
    • Methyl 3,4-O-isopropylidene-b-D-arabinopyranoside
    • Inchi: 1S/C9H16O5/c1-9(2)13-5-4-12-8(11-3)6(10)7(5)14-9/h5-8,10H,4H2,1-3H3/t5-,6+,7-,8-/m1/s1
    • InChI Key: KHWJEUGTHXRSES-ULAWRXDQSA-N
    • SMILES: O1C(C)(C)O[C@@H]2CO[C@H]([C@H]([C@H]12)O)OC

Computed Properties

  • Exact Mass: 204.10000
  • Monoisotopic Mass: 204.09977361g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 217
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.4
  • Topological Polar Surface Area: 57.2Ų

Experimental Properties

  • PSA: 57.15000
  • LogP: -0.12990

Methyl 3,4-O-isopropylidene-b-D-arabinopyranoside Pricemore >>

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Additional information on Methyl 3,4-O-isopropylidene-b-D-arabinopyranoside

Recent Advances in the Synthesis and Applications of Methyl 3,4-O-isopropylidene-β-D-arabinopyranoside (CAS: 4594-60-9)

Methyl 3,4-O-isopropylidene-β-D-arabinopyranoside (CAS: 4594-60-9) is a key intermediate in the synthesis of various biologically active compounds, particularly in the field of carbohydrate chemistry and medicinal chemistry. Recent studies have highlighted its significance in the development of novel therapeutics, including antiviral agents, glycosidase inhibitors, and immunomodulators. This research brief aims to provide an overview of the latest advancements in the synthesis, characterization, and applications of this compound, with a focus on its role in drug discovery and development.

One of the most notable recent developments is the optimization of the synthetic route for Methyl 3,4-O-isopropylidene-β-D-arabinopyranoside. Researchers have reported improved yields and selectivity through the use of novel catalysts and reaction conditions. For instance, a 2023 study published in the Journal of Organic Chemistry demonstrated the efficacy of a green chemistry approach, utilizing environmentally benign solvents and catalysts to achieve high-purity product with minimal byproducts. This advancement not only enhances the scalability of the synthesis but also aligns with the growing demand for sustainable chemical processes in the pharmaceutical industry.

In addition to its synthetic utility, Methyl 3,4-O-isopropylidene-β-D-arabinopyranoside has been investigated for its potential biological activities. Recent in vitro studies have shown that derivatives of this compound exhibit promising inhibitory effects against glycosidases, enzymes that play a critical role in various pathological conditions, including diabetes and viral infections. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported the design and evaluation of a series of arabinopyranoside-based inhibitors, with several compounds demonstrating nanomolar potency against target enzymes. These findings underscore the potential of this scaffold in the development of new therapeutic agents.

Furthermore, the compound has been explored for its immunomodulatory properties. A recent preclinical study published in European Journal of Medicinal Chemistry investigated the effects of Methyl 3,4-O-isopropylidene-β-D-arabinopyranoside derivatives on immune cell function. The results indicated that certain derivatives could modulate cytokine production and enhance immune responses, suggesting potential applications in immunotherapy and vaccine adjuvants. These findings open new avenues for research into the immunopharmacological effects of arabinopyranoside derivatives.

In conclusion, Methyl 3,4-O-isopropylidene-β-D-arabinopyranoside (CAS: 4594-60-9) continues to be a valuable building block in medicinal chemistry, with recent advancements highlighting its versatility and potential in drug discovery. The optimization of synthetic methods, coupled with the exploration of its biological activities, positions this compound as a promising candidate for the development of novel therapeutics. Future research should focus on further elucidating its mechanism of action and expanding its applications in targeted therapies.

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